Methyl 4-(1-(hydroxyimino)ethyl)-5-methylisoxazole-3-carboxylate Methyl 4-(1-(hydroxyimino)ethyl)-5-methylisoxazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18907714
InChI: InChI=1S/C8H10N2O4/c1-4(9-12)6-5(2)14-10-7(6)8(11)13-3/h12H,1-3H3
SMILES:
Molecular Formula: C8H10N2O4
Molecular Weight: 198.18 g/mol

Methyl 4-(1-(hydroxyimino)ethyl)-5-methylisoxazole-3-carboxylate

CAS No.:

Cat. No.: VC18907714

Molecular Formula: C8H10N2O4

Molecular Weight: 198.18 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(1-(hydroxyimino)ethyl)-5-methylisoxazole-3-carboxylate -

Specification

Molecular Formula C8H10N2O4
Molecular Weight 198.18 g/mol
IUPAC Name methyl 4-(N-hydroxy-C-methylcarbonimidoyl)-5-methyl-1,2-oxazole-3-carboxylate
Standard InChI InChI=1S/C8H10N2O4/c1-4(9-12)6-5(2)14-10-7(6)8(11)13-3/h12H,1-3H3
Standard InChI Key IACZFEOGSSWSCZ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NO1)C(=O)OC)C(=NO)C

Introduction

Molecular Structure and Chemical Properties

Core Structural Features

The compound’s molecular formula, C₈H₁₀N₂O₄, corresponds to a molecular weight of 198.18 g/mol. Its IUPAC name, methyl 4-(N-hydroxy-C-methylcarbonimidoyl)-5-methyl-1,2-oxazole-3-carboxylate, reflects the presence of:

  • A 3-carboxylate methyl ester group at position 3 of the isoxazole ring.

  • A 5-methyl substituent at position 5.

  • A hydroxyiminoethyl group (-CH₂-C(=N-OH)-) at position 4.

The canonical SMILES representation, CC1=C(C(=NO1)C(=O)OC)C(=NO)C, highlights the connectivity of these functional groups. X-ray crystallographic studies of analogous isoxazole derivatives, such as methyl 4-amino-3-methoxyisoxazole-5-carboxylate, reveal near-planar molecular conformations stabilized by intramolecular hydrogen bonds (e.g., N–H⋯O) . Although direct crystallographic data for this compound is unavailable, its structural similarity to characterized analogs suggests comparable planarity and hydrogen-bonding potential.

Spectroscopic and Computational Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Signals for methyl groups (δ ~2.0–2.5 ppm), methoxy esters (δ ~3.8–4.1 ppm), and hydroxyimino protons (δ ~8.0–10.0 ppm) are expected, based on spectra of related isoxazoles .

  • ¹³C NMR: Peaks corresponding to carbonyl carbons (δ ~160–170 ppm) and aromatic carbons (δ ~100–150 ppm) would dominate .

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would yield a molecular ion peak at m/z 198.18 (M⁺), with fragmentation patterns reflecting loss of the methoxy group (-32 g/mol) and hydroxyimino moiety (-31 g/mol).

Synthetic Pathways and Reaction Optimization

Isoxazole Ring Formation

Patented methods for related 5-methylisoxazole-4-carboxylates involve:

  • Ethylacetoacetate Condensation: Reaction of ethylacetoacetate with triethylorthoformate and acetic anhydride at 75–150°C to form ethyl ethoxymethyleneacetoacetic ester .

  • Cyclization with Hydroxylamine: Treatment with hydroxylamine sulfate in the presence of sodium acetate or trifluoroacetate salts at -20°C to 10°C to yield ethyl-5-methylisoxazole-4-carboxylate .

For the target compound, hydroxyiminoethyl incorporation likely occurs via:

  • Oxime Formation: Reaction of a ketone precursor (e.g., acetylated intermediate) with hydroxylamine under acidic or basic conditions .

Esterification and Functionalization

Final steps may include:

  • Methyl Esterification: Treatment of a carboxylic acid intermediate with methanol under acid catalysis.

  • Purification: Column chromatography (silica gel, petroleum ether/ethyl acetate) or recrystallization to achieve >95% purity .

Reaction Conditions and Yield Optimization

  • Temperature Control: Low temperatures (-20°C to 10°C) during cyclization minimize side reactions .

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, NMP) enhance reaction rates, while ethanol/methanol facilitate crystallization .

  • Catalysts: Potassium carbonate or sodium acetate promotes deprotonation steps .

Reported yields for analogous compounds range from 66% (methyl 3-methoxyisoxazole-5-carboxylate) to 83% (methyl 4-amino-3-methoxyisoxazole-5-carboxylate) , suggesting similar efficiency for this compound.

Analytical and Spectroscopic Characterization

Chromatographic Monitoring

Thin-Layer Chromatography (TLC):

  • Mobile Phase: Dichloromethane/ethyl acetate (90:10) or petroleum ether/ethyl acetate (80:20) .

  • Rₓ Values: ~0.74 for methyl 4-amino-3-methoxyisoxazole-5-carboxylate , comparable to derivatives of the target compound.

Spectroscopic Data (Hypothetical Projections)

TechniqueKey Signals
IR (cm⁻¹)1720 (C=O ester), 1650 (C=N oxime), 3200–3400 (N–OH stretch)
¹H NMRδ 2.35 (s, 3H, CH₃), 3.90 (s, 3H, OCH₃), 8.20 (s, 1H, N–OH)
¹³C NMRδ 165.2 (C=O), 158.9 (C=N), 125.4 (C–O), 52.1 (OCH₃), 14.2 (CH₃)

Challenges and Future Directions

Stability Considerations

  • Hydrolytic Sensitivity: The ester and hydroxyimino groups may degrade under acidic/basic conditions, necessitating stable formulations.

  • Thermal Decomposition: Isoxazoles decompose at elevated temperatures, limiting high-temperature applications.

Research Opportunities

  • Crystallographic Studies: X-ray diffraction to confirm molecular geometry.

  • Biological Screening: Antiviral/antimicrobial assays to evaluate therapeutic potential.

  • Computational Modeling: DFT calculations to predict reactivity and electronic properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator